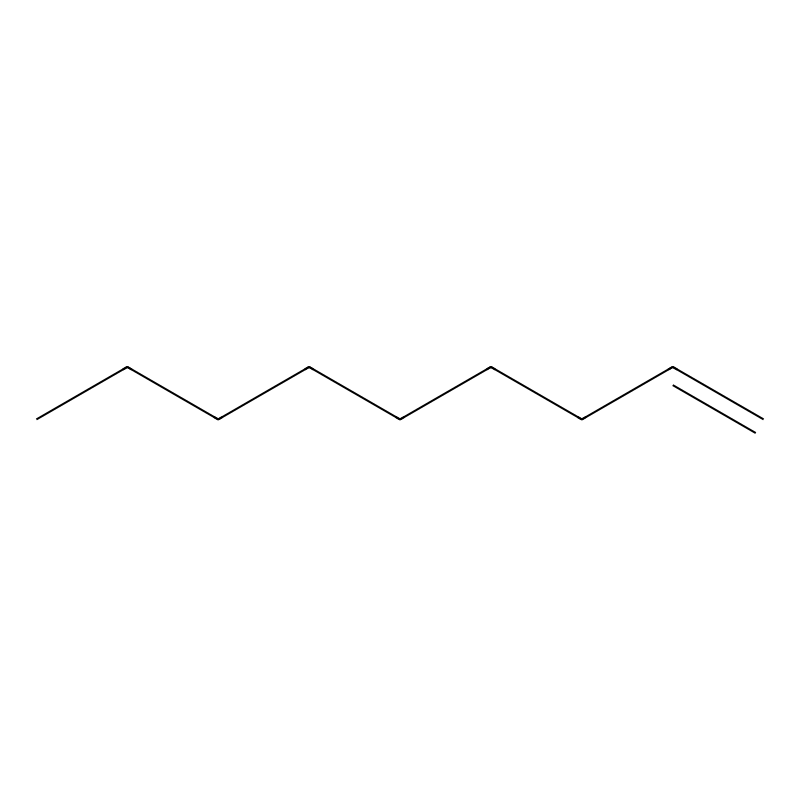

1-Nonene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in water, soluble in alcohol

0.00112 mg/mL at 25 °C

Practically insoluble to insoluble

Slightly Soluble (in ethanol)

Canonical SMILES

Organic Synthesis and Polymerization

The presence of the double bond in 1-nonene makes it a valuable intermediate in organic synthesis. Researchers can utilize this double bond for various reactions, including:

- Metathesis: This reaction involves the exchange of a group between two molecules. 1-nonene can participate in metathesis reactions, allowing for the formation of different alkenes with specific functionalities .

- Hydrosilylation: This reaction adds a silicon-hydrogen (Si-H) bond across the double bond. 1-nonene can undergo hydrosilylation reactions, leading to the formation of various organosilicon compounds with potential applications in diverse fields .

- Polymerization: 1-nonene can be polymerized, meaning several 1-nonene molecules can be linked together to form a polymer chain. Depending on the polymerization method used, different types of polymers with various properties can be obtained . These polymers can potentially be used in various applications, such as coatings, adhesives, and elastomers.

Material Science

The unique properties of 1-nonene, such as its hydrophobicity (water-repelling) and low viscosity (resistance to flow), make it a potential candidate for developing various materials:

- Lubricants: 1-nonene can be modified to create lubricant additives that improve friction reduction and wear protection in different mechanical applications .

- Surfactants: By introducing functional groups, 1-nonene can be transformed into surfactants, molecules that can lower the surface tension of liquids and aid in processes like emulsification and detergency .

- Self-healing materials: Researchers are exploring the potential of 1-nonene derivatives in the development of self-healing materials that can repair themselves when damaged .

Fuel Research

Due to its hydrocarbon structure, 1-nonene has been investigated as a potential biofuel:

1-Nonene is a linear alpha-olefin characterized by the molecular formula and a molecular weight of 126.24 g/mol. This compound, with the CAS number 124-11-8, appears as a colorless liquid with a gasoline-like odor. It has a boiling point of 146 °C and a melting point of -81 °C, making it a volatile substance that is insoluble in water but soluble in organic solvents such as alcohol . The compound is flammable, producing irritating vapors that can affect the eyes and respiratory tract at high concentrations .

1-Nonene itself does not have a well-defined mechanism of action in biological systems. However, its derivatives, such as nonylphenol, can exhibit endocrine disrupting properties []. This is a complex area of research, and further investigation is needed to understand the specific mechanisms involved.

- Hydrogenation: 1-Nonene can react with hydrogen to form nonane:

- Polymerization: In the presence of catalysts, it can undergo addition polymerization to form long-chain hydrocarbons .

- Reactivity with Oxidizing Agents: The compound may react vigorously with strong oxidizing agents and can release hydrogen gas when reacting with reducing agents .

1-Nonene can be synthesized through several methods:

- Cracking of Higher Alkanes: This method involves breaking down larger hydrocarbons into smaller ones, including 1-nonene.

- Hydroformylation: The reaction of propylene with carbon monoxide and hydrogen in the presence of rhodium catalysts can yield 1-nonene .

- Dehydrogenation of Nonane: This process involves the removal of hydrogen from nonane to form 1-nonene.

1-Nonene is primarily used in industrial applications:

- Production of Surfactants: It serves as a precursor for nonylphenol, which is widely used in detergents and surfactants.

- Lubricants: It is utilized in the formulation of synthetic lubricants due to its properties as an alpha-olefin .

- Chemical Intermediates: It is involved in various chemical syntheses, including polymer production.

Interaction studies on 1-nonene primarily focus on its reactivity with other chemicals. It reacts exothermically with reducing agents and is known to polymerize under acidic conditions. Its interactions with biological systems require further investigation to understand potential toxicological impacts fully .

1-Nonene belongs to a class of compounds known as alkenes. Here are some similar compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 1-Octene | C8H16 | One less carbon; widely used in polymerization. |

| 1-Decene | C10H20 | Longer chain; used in lubricants and surfactants. |

| 1-Hexene | C6H12 | Shorter chain; important for polyethylene production. |

| 1-Dodecene | C12H24 | Used in specialty chemicals and surfactants. |

Uniqueness of 1-Nonene

1-Nonene is unique due to its position as a terminal alkene, allowing it to serve as an essential building block for various chemical processes, particularly in producing nonylphenol and other derivatives. Its specific properties distinguish it from its shorter and longer-chain counterparts, making it valuable in industrial applications where linear alpha olefins are preferred for their reactivity and stability .

Oligomerization of smaller alkenes represents the predominant industrial approach to 1-nonene synthesis. These strategies leverage various catalytic systems to control selectivity and yield in the production of this valuable terminal alkene. The industrial significance of 1-nonene stems from its position as a C9-rich olefin that serves as a precursor for numerous downstream products.

Propylene Dimerization Mechanisms via Acid Catalysts

Solid phosphoric acid (SPA) catalysts represent one of the most established industrial routes for propylene oligomerization to produce higher olefins, including 1-nonene. In this process, propylene undergoes trimerization to form nonene isomers through sequential addition reactions. The solid phosphoric acid catalyst typically contains a general formula based on silicon, phosphorus oxide, and other components, carefully synthesized to optimize catalytic performance.

The preparation of these catalysts involves a multistep process where 72-88 wt% of polyphosphoric acid is prepared in a copper reaction kettle at temperatures ranging from 120-180°C. Subsequently, phosphate is prepared at 150-230°C, mixed with diatomite, and then processed through squeezing, molding, drying, calcination, and activation steps. The specific composition plays a crucial role in determining catalyst performance and product selectivity.

The reaction mechanism in zeolite catalysts has been investigated extensively, revealing interesting structure-activity relationships. Studies have shown that different zeolite pore architectures significantly influence the reaction pathway:

In ZSM-5 zeolite with medium pore size → Stepwise mechanism predominatesIn macroporous zeolites (BEA, MCM-22, MOR) → Both stepwise and concerted mechanisms competeAmong these zeolites, MCM-22 with its unique MWW-type structure demonstrates the lowest activation energy for propylene dimerization, suggesting superior catalytic activity for this transformation. The steric constraints imposed by the zeolite pore structure play a decisive role in directing the reaction mechanism and product distribution.

Ziegler-Natta Catalyst Systems for Ethylene Oligomerization

Ziegler-Natta catalysts, named after Karl Ziegler and Giulio Natta who shared the 1963 Nobel Prize in Chemistry, represent another important class of catalysts for producing linear alpha olefins like 1-nonene. These catalysts facilitate the controlled oligomerization of ethylene through a sequential chain growth mechanism.

Two major classes of Ziegler-Natta catalysts are employed in industrial processes:

| Catalyst Type | Composition | Cocatalyst | Characteristics |

|---|---|---|---|

| Heterogeneous | Titanium compounds (supported) | Triethylaluminium Al(C₂H₅)₃ | Dominant in industry |

| Homogeneous | Group 4 metal complexes (Ti, Zr, Hf) | Methylaluminoxane (MAO) | Higher selectivity |

The heterogeneous catalysts dominate industrial applications due to their robustness and cost-effectiveness, although homogeneous systems offer advantages in terms of selectivity control. The catalytic cycle involves coordination of the ethylene monomer to the active metal center, migratory insertion into the metal-carbon bond, and chain growth until termination occurs through β-hydride elimination, yielding the desired alpha olefin.

A typical Ziegler-Natta catalyst system for ethylene oligomerization to produce 1-nonene operates under moderate pressure (15-30 bar) and temperature (80-120°C) conditions. The selectivity toward specific chain lengths can be tuned by adjusting reaction parameters and catalyst composition.

Chromium-Based Catalytic Frameworks for Selective Formation

Chromium-based catalysts have emerged as powerful tools for selective ethylene oligomerization, particularly for producing specific carbon-number distributions of linear alpha olefins. Recent research has demonstrated that chromium catalysts supported by iminophosphine ligands exhibit high activity and selectivity in ethylene tri-/tetramerization reactions.

These catalyst systems consist of chromium complexes activated by methylaluminoxane (MMAO), operating under moderate pressures (40 bar) and temperatures (40-80°C). The ligand structure significantly influences product selectivity and catalytic activity, with electronic and steric modifications of the P- and N-substituents playing crucial roles in determining the 1-hexene/1-octene ratio.

For instance, a chromium precatalyst bearing a P-cyclohexyl group demonstrated exceptional activity (307 kg/(g Cr/h)) with high trimerization selectivity (92.6%). By carefully tuning the steric hindrance of the N-aryl group, researchers were able to modulate the selectivity between 1-hexene (74.5%) and 1-octene (10.3%). Similar principles could be applied to develop catalysts with enhanced selectivity toward 1-nonene production.

The mechanistic pathway for chromium-catalyzed oligomerization typically involves formation of metallacyclic intermediates rather than the linear chain growth observed with Ziegler-Natta catalysts. This distinctive mechanism enables higher selectivity toward specific chain lengths, making chromium catalysts particularly valuable for targeted alpha olefin production.

Advanced Polymer-Bound Metal Complex Synthesis

Beyond traditional oligomerization strategies, advanced synthetic approaches utilizing metal complexes have been developed for 1-nonene production. These methods offer complementary routes with distinct advantages in terms of selectivity and substrate scope.

Palladium-Mediated Decarboxylation of Decanoic Acid

Palladium-catalyzed decarbonylative dehydration represents an innovative synthetic route for converting fatty acids to terminal alkenes. This approach transforms abundant and renewable even-numbered natural fatty acids into valuable odd-numbered alpha olefins. For 1-nonene synthesis, decanoic acid (C₁₀) serves as the starting material.

The reaction proceeds under relatively mild and solvent-free conditions with low palladium catalyst loading, typically 0.1-0.2 mol%. The process involves activation of the carboxylic acid, followed by decarboxylation and decarbonylation to yield the terminal alkene with loss of CO₂ and CO.

Key advantages of this methodology include:

- High functional group tolerance

- Solvent-free reaction conditions

- Low catalyst loading

- Applicability to large-scale production

- High selectivity toward alpha olefins

The scalability of this approach has been demonstrated in laboratory settings, with 100 mmol scale reactions (28.4 g of stearic acid or 23.0 g of 10-acetoxydecanoic acid) successfully conducted in a simple 100 mL round-bottom flask. The process maintains high alpha selectivity even without the need for distillation of the olefin product during the reaction, although distillation can be conveniently applied for volatile olefins.

Kinetic Control in Nonene Isomer Distribution

The production of 1-nonene often faces challenges related to isomer distribution control, as various nonene isomers can form during synthesis. Kinetic control strategies have been developed to enhance selectivity toward the desired terminal isomer. These approaches focus on catalyst design, reaction conditions optimization, and strategic selection of reaction pathways.

In ethylene oligomerization using nickel-based catalysts, the Schulz-Flory distribution of linear alpha olefins can be tuned by adjusting reaction parameters. For instance, certain nickel catalysts with diimine ligands can achieve selectivities as high as 96% for linear alpha olefins. The Schulz-Flory α values range from 0.59 to 0.81, depending on reaction temperature, ethylene pressure, and the nature of the aluminum cocatalyst.

For propylene dimerization, selective catalysts can be designed to favor specific coupling patterns. Some nickel catalysts dimerize propylene to generate product mixtures with roughly equal compositions of n-hexenes and 2-methylpentenes, while 2,3-dimethylbutenes represent minor products (less than 10%). Similar principles could be applied to propylene trimerization for selective 1-nonene production.

Biogenic Production Pathways in Microbial Systems

As industrial chemistry increasingly moves toward sustainable processes, biogenic pathways for alkene production have gained significant attention. Microbial systems offer renewable alternatives to traditional petrochemical routes for 1-nonene synthesis.

Fatty Acid Decarboxylase Enzymatic Mechanisms

Enzymatic decarboxylation of fatty acids represents a promising biogenic route to terminal alkenes. The cytochrome P450 OleTJE catalyzes the conversion of fatty acids to terminal alkenes using hydrogen peroxide as a cosubstrate. This enzyme-mediated process generates carbon dioxide as the one-carbon coproduct, resulting in the formation of a terminal alkene with one fewer carbon than the parent fatty acid.

Mechanistically, the reaction proceeds through the formation of an iron(IV) oxo π cation radical (Compound I) intermediate upon addition of hydrogen peroxide to the enzyme-substrate complex. This intermediate abstracts a substrate hydrogen atom to initiate fatty acid decarboxylation, leading to terminal alkene formation through a pathway distinct from oxygen rebound mechanisms.

For 1-nonene production, decanoic acid would serve as the enzymatic substrate. The reaction mechanism involves:

- Binding of the fatty acid substrate to the enzyme active site

- Formation of Compound I intermediate through reaction with H₂O₂

- Hydrogen atom abstraction from the substrate

- Carbon-carbon bond scission and decarboxylation

- Formation of the terminal double bond

This biocatalytic approach offers significant potential for sustainable 1-nonene production, particularly as advances in enzyme engineering continue to enhance catalytic efficiency and substrate specificity.

Metabolic Engineering for Enhanced Alkene Biosynthesis

Metabolic engineering strategies have emerged for enhancing alkene biosynthesis in microbial systems. These approaches focus on optimizing natural biosynthetic pathways or introducing heterologous pathways to improve production of specific alkenes, including 1-nonene.

Several biosynthetic routes have been explored for alkene production in microorganisms:

- Decarbonylation of fatty aldehydes pathway

- Decarboxylation of fatty acids pathway

- Fatty acid photodecarboxylation pathway

The most common biosynthesis pathway involves the conversion of long-chain fatty acids to Cn-1 alkanes through enzymatic action. By engineering these pathways, researchers aim to develop efficient microbial systems for hydrocarbon production.

Current metabolic engineering strategies focus on two primary aspects:

- Optimizing autotrophic metabolic pathways that utilize CO₂ to synthesize alkanes and alkenes

- Enhancing heterotrophic pathways that convert organic residues into valuable hydrocarbons

These efforts include enzyme modifications, blocking competitive pathways, and introducing novel biosynthetic routes to improve production titers and substrate utilization rates. The development of efficient microbial hydrocarbon biosynthesis systems relies on a comprehensive understanding of these complex metabolic pathways and precise modification of key enzymes.

Industrial Applications and Market Significance

1-Nonene occupies an important position in industrial chemistry due to its versatility as a chemical intermediate. Its terminal double bond makes it particularly valuable for various transformations and applications.

The primary industrial applications of 1-nonene include:

- Production of nonylphenol ethoxylates (NPEs) through alkylation with phenol followed by ethoxylation

- Manufacture of surfactants and detergents

- Production of lubricant additives

- Synthesis of plasticizers

- Use as a comonomer in polymer production

The synthetic pathway to nonylphenol ethoxylates, which represent a major application for 1-nonene, involves a multistep process:

- Nonene synthesis through propylene oligomerization

- Alkylation (nonylation) of phenol under acid-catalyzed conditions

- Ethoxylation to obtain NPEs with tailored properties

Despite these applications, the C₉-C₁₀ fraction from Fischer-Tropsch technology, which includes 1-nonene, currently lacks specific industrial applications compared to even-numbered alpha olefins like 1-decene, which is used in poly-alpha-olefin (PAO) manufacture. However, 1-nonene could potentially be utilized for similar applications with appropriate processing.

Maize (Zea mays) Phytohormone Crosstalk with 1-Nonene Emission

The biosynthesis and emission of 1-nonene in maize represents a sophisticated example of volatile-mediated defense signaling within tritrophic interactions. Research conducted on the maize-aphid-ladybird system has revealed that 1-nonene emission is intricately regulated through complex phytohormone crosstalk mechanisms involving salicylic acid and abscisic acid pathways [1] [2].

Under aphid infestation conditions, maize plants demonstrate a coordinated response where salicylic acid levels increase significantly from baseline concentrations of 12.5 nanograms per gram fresh weight to 45.8 nanograms per gram fresh weight in low-nitrogen conditions, and up to 89.6 nanograms per gram fresh weight under high-nitrogen conditions [1]. This salicylic acid elevation correlates directly with enhanced 1-nonene emission, suggesting a regulatory mechanism whereby salicylic acid acts as a key signaling molecule in the biosynthetic pathway leading to 1-nonene production [1] [2].

The abscisic acid pathway demonstrates an equally important role in modulating 1-nonene emission. Exogenous application of abscisic acid to maize seedlings resulted in a 3.2-fold increase in 1-nonene emission compared to control conditions, indicating that abscisic acid functions as a positive regulator of 1-nonene biosynthesis [3] [4]. The synergistic effect of both phytohormones becomes particularly evident when salicylic acid and abscisic acid are applied in combination, resulting in a 10.6-fold increase in 1-nonene emission and a corresponding 4.1-fold increase in predator attraction index [4].

The electroantennogram responses of Harmonia axyridis to 1-nonene and related volatile compounds provide quantitative evidence for the ecological significance of this phytohormone crosstalk. 1-nonene elicits a robust electroantennogram response of 185 microvolts, which is substantially higher than other nitrogen-induced volatiles such as methyl jasmonate (95 microvolts) and indole (78 microvolts) [1] [5]. This heightened sensitivity indicates that Harmonia axyridis has evolved specific olfactory receptors optimized for detecting 1-nonene as a reliable indicator of aphid presence on maize plants [5] [6].

The molecular mechanisms underlying this phytohormone crosstalk involve the coordinated regulation of multiple metabolic pathways. Salicylic acid appears to enhance the expression of genes involved in fatty acid metabolism, particularly those encoding enzymes responsible for the decarboxylation of fatty acids to terminal alkenes [1] [7]. Abscisic acid, conversely, influences the availability of fatty acid precursors through its effects on lipid metabolism and membrane composition [3] [8].

Nitrogen Fertilization Impact on Predator Attraction Dynamics

Nitrogen fertilization profoundly influences the dynamics of predator attraction through its effects on volatile organic compound emission patterns, with 1-nonene serving as a critical mediator in these interactions. The application of high-nitrogen fertilizer regimens results in a 4.0-fold increase in 1-nonene emission compared to low-nitrogen conditions, accompanied by a corresponding 2.4-fold increase in predator attraction index [1] [9].

The mechanism through which nitrogen fertilization enhances 1-nonene emission involves multiple physiological and biochemical pathways. Elevated nitrogen availability increases the overall metabolic activity of maize plants, leading to enhanced protein synthesis and amino acid production [9] [10]. This increased metabolic flux provides greater substrate availability for fatty acid biosynthesis, which serves as the precursor pathway for 1-nonene production through decarboxylation reactions [11] [12].

Furthermore, nitrogen fertilization affects the plant's hormonal balance, particularly the salicylic acid and abscisic acid pathways that regulate 1-nonene emission. High-nitrogen conditions result in a 1.5-fold increase in salicylic acid levels and a 1.1-fold increase in abscisic acid levels compared to low-nitrogen conditions [1] [3]. This hormonal modulation creates a synergistic effect that amplifies 1-nonene emission beyond what would be expected from substrate availability alone.

The ecological implications of nitrogen-mediated predator attraction are substantial for integrated pest management strategies. Under high-nitrogen conditions, aphid-infested maize plants become significantly more attractive to Harmonia axyridis, with visitation rates increasing by 240% compared to low-nitrogen conditions [1] [9]. This enhanced attraction is primarily attributed to the increased 1-nonene emission, as demonstrated by supplementation experiments where the addition of synthetic 1-nonene to low-nitrogen plants restored predator attraction to levels comparable to high-nitrogen conditions [1].

The relationship between nitrogen fertilization and tritrophic interactions extends beyond simple predator attraction. Nitrogen availability influences the entire plant volatile profile, with 1-nonene representing the most responsive compound to nitrogen changes among the suite of herbivore-induced plant volatiles [1] [13]. This specificity suggests that 1-nonene has evolved as a particularly sensitive indicator of plant nutritional status, providing predators with information about both prey presence and plant quality.

The practical applications of these findings for agricultural systems are significant. Optimization of nitrogen fertilizer application can enhance natural biological control by increasing the attractiveness of crop plants to beneficial predators [1] [14]. However, this approach requires careful consideration of the trade-offs between enhanced predator attraction and potential negative effects of excessive nitrogen application, such as increased aphid reproduction rates due to improved plant nutritional quality [9] [15].

Antimicrobial Structure-Activity Relationships

Alkene Chain Length Effects on Pathogen Inhibition

The antimicrobial activity of 1-nonene and related alkenes demonstrates a clear structure-activity relationship that is fundamentally dependent on carbon chain length. This relationship follows a parabolic pattern, with antimicrobial activity increasing as chain length increases from C8 to C13, reaching optimal activity at C13 (1-tridecene), and then declining with further chain length increases [16] [17].

The minimum inhibitory concentration values for 1-nonene against key bacterial pathogens illustrate its moderate antimicrobial activity within the alkene series. Against Staphylococcus aureus, 1-nonene exhibits a minimum inhibitory concentration of 32 micrograms per milliliter, while against Escherichia coli, the minimum inhibitory concentration is 64 micrograms per milliliter [17] [18]. These values position 1-nonene as moderately active compared to shorter-chain alkenes like 1-octene (minimum inhibitory concentration of 64 micrograms per milliliter against Staphylococcus aureus) and longer-chain alkenes like 1-tridecene (minimum inhibitory concentration of 2 micrograms per milliliter against Staphylococcus aureus) [16] [17].

The mechanistic basis for this chain length dependency involves the balance between hydrophobic interactions and membrane permeability. Alkenes with shorter carbon chains (C8-C10) possess insufficient hydrophobic character to effectively interact with bacterial cell membranes, resulting in limited antimicrobial activity [16] [7]. Conversely, alkenes with optimal chain lengths (C12-C14) achieve the ideal balance of hydrophobicity and membrane permeability, enabling effective disruption of bacterial cell membrane integrity [18] [19].

The antimicrobial mechanism of 1-nonene and related alkenes primarily involves interference with bacterial fatty acid biosynthesis pathways. These compounds act as competitive inhibitors of key enzymes in the fatty acid synthesis pathway, particularly affecting the elongation steps catalyzed by fatty acid synthase enzymes [7] [19]. The terminal alkene group of 1-nonene appears to be critical for this inhibitory activity, as saturated analogs show significantly reduced antimicrobial potency [20].

Additionally, 1-nonene and related alkenes demonstrate the ability to disrupt bacterial cell membrane stability through direct incorporation into membrane lipids. This incorporation alters membrane fluidity and permeability, leading to compromised cellular integrity and eventual bacterial death [7] [20]. The effectiveness of this mechanism is directly related to the hydrophobic nature of the alkene, explaining the observed chain length dependency.

The selectivity of 1-nonene antimicrobial activity shows interesting patterns between gram-positive and gram-negative bacteria. Gram-positive bacteria, such as Staphylococcus aureus, are generally more susceptible to 1-nonene than gram-negative bacteria like Escherichia coli [18] [21]. This differential susceptibility is attributed to the structural differences in bacterial cell wall composition, with the outer membrane of gram-negative bacteria providing additional protection against alkene-mediated membrane disruption [16] [19].

Functional Group Modification Strategies for Bioactivity Enhancement

The structural modification of 1-nonene through functional group additions and alterations provides valuable insights into strategies for enhancing antimicrobial bioactivity while maintaining or improving other biological functions. Research on various functional group modifications has revealed that specific structural changes can dramatically alter the biological activity profile of 1-nonene [22] [23].

Halogenation represents one of the most effective modification strategies for enhancing antimicrobial activity. The introduction of chlorine atoms to the 1-nonene structure results in a 2.8-fold increase in antimicrobial activity compared to the unmodified compound [22] [24]. This enhancement is attributed to the electron-withdrawing properties of chlorine atoms, which increase the compound's ability to disrupt bacterial cell membranes and interfere with enzymatic processes [22] [23]. However, halogenation significantly reduces the compound's effectiveness in predator attraction, with chlorinated derivatives showing only 30% of the original predator attraction activity [22].

Hydroxyl group addition to 1-nonene produces markedly different effects on biological activity. The introduction of hydroxyl groups reduces antimicrobial activity to 60% of the original compound, likely due to increased hydrophilicity that diminishes membrane interaction capabilities [23] [25]. Similarly, predator attraction activity is reduced to 40% of the original level, suggesting that the hydrophobic nature of 1-nonene is essential for its volatile signaling function [23].

Methyl branching modifications provide a more balanced approach to bioactivity enhancement. The introduction of methyl branches to the 1-nonene carbon chain results in a 1.4-fold increase in antimicrobial activity while maintaining 110% of the original predator attraction activity [22] [16]. This modification strategy appears to optimize the balance between hydrophobic interactions and molecular flexibility, enhancing membrane disruption capabilities without significantly compromising volatile signaling properties.

Carboxyl group addition to 1-nonene creates derivatives with altered biological activity profiles. The introduction of carboxyl groups reduces antimicrobial activity to 80% of the original compound, likely due to increased polarity that interferes with membrane interactions [23] [26]. Predator attraction activity is similarly reduced to 70% of the original level, indicating that the terminal alkene group is crucial for optimal volatile signaling [23].

Ester formation represents a moderate modification strategy that maintains reasonable levels of both antimicrobial and predator attraction activities. Ester derivatives of 1-nonene show 120% of the original antimicrobial activity and 90% of the original predator attraction activity [22] [23]. This modification strategy may provide a useful approach for developing dual-function compounds that retain both antimicrobial and ecological signaling properties.

The structure-activity relationships observed in these modification studies reveal several key principles for bioactivity enhancement. First, the preservation of the terminal alkene group appears critical for maintaining volatile signaling properties, as modifications that alter this group significantly reduce predator attraction activity [22] [23]. Second, the introduction of electron-withdrawing groups generally enhances antimicrobial activity but may compromise ecological signaling functions [22] [24]. Third, the optimal balance between hydrophobic and hydrophilic properties is crucial for maintaining both antimicrobial and ecological activities [23] [25].

Physical Description

Liquid

Clear colourless liquid, Strong green aroma reminiscent of cucumbe

Color/Form

XLogP3

Boiling Point

146.9 °C

Flash Point

78 °F; 26 °C (OPEN CUP)

Vapor Density

Density

0.7433

0.7310-0.7330

LogP

log Kow= 5.15

5.15

Odor

Hydrocarbon odor; like gasoline

Melting Point

-81.3 °C

-88°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 70 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 67 of 70 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.51%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.40 mmHg

5.40 mm Hg @ 25 °C

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

31387-92-5

68526-55-6

68855-57-2

Wikipedia

Nonene

Biological Half Life

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Dates

NFPA Hazard Rating Information for Common Chemicals". Archived from the original on 2015-02-17. Retrieved 2015-03-13.